![molecular formula C10H12ClNO2S B1488774 [1-(5-クロロチオフェン-2-カルボニル)ピロリジン-3-イル]メタノール CAS No. 1251356-19-0](/img/structure/B1488774.png)
[1-(5-クロロチオフェン-2-カルボニル)ピロリジン-3-イル]メタノール
概要
説明
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidin-3-ylmethanol moiety linked to a 5-chlorothiophene-2-carbonyl group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
科学的研究の応用
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in the context of designing new drugs.
Industry: : It can be utilized in the production of materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Reaction with Pyrrolidin-3-ylmethanol: : The 5-chlorothiophene-2-carbonyl chloride is then reacted with pyrrolidin-3-ylmethanol under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis process would be scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to maximize yield and purity. The use of catalysts and solvents would be optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
作用機序
The mechanism by which [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological context in which the compound is used.
類似化合物との比較
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: can be compared with other similar compounds, such as:
5-Chlorothiophene-2-carbonyl chloride
Pyrrolidin-3-ylmethanol
5-Chlorothiophene-2-carboxylic acid
These compounds share structural similarities but differ in functional groups and reactivity, highlighting the uniqueness of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)10(14)12-4-3-7(5-12)6-13/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUXTNLSUDZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






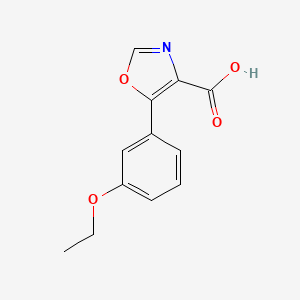
![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)
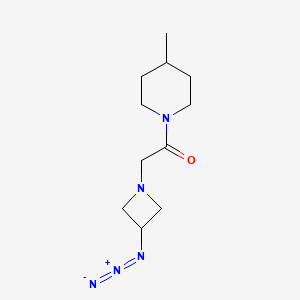
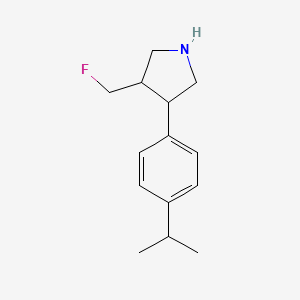
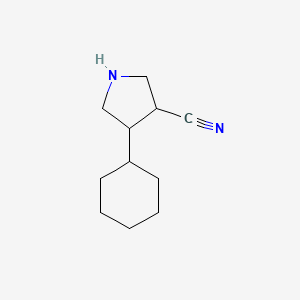
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)
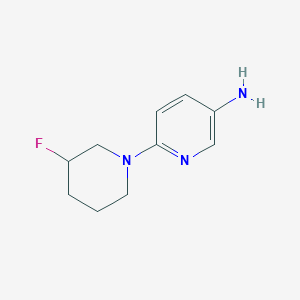

![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
![3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1488714.png)
